Product packaging for 6-Cyclopropylpyridine-3-thiol(Cat. No.:)

6-Cyclopropylpyridine-3-thiol

Cat. No.: B8474297
M. Wt: 151.23 g/mol
InChI Key: XUWDCIJSXRBAGI-UHFFFAOYSA-N
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Description

Significance of Thiol Functionality in Organic and Supramolecular Systems

The thiol group, or sulfhydryl group (-SH), is a versatile functional group in organic chemistry. creative-proteomics.com Its sulfur atom, being less electronegoplastic than oxygen, imparts distinct reactivity to thiols compared to their alcohol analogs. researchgate.net Thiols are weakly acidic and can be deprotonated to form highly nucleophilic thiolate anions. mdpi.com This high nucleophilicity is a key attribute, enabling thiols to participate in a variety of chemical transformations, including Michael additions and nucleophilic substitutions. mdpi.com

In the realm of supramolecular chemistry, the thiol group is particularly prized for its ability to form self-assembled monolayers (SAMs) on metal surfaces, especially gold. rsc.org This property is fundamental to the development of molecular electronics, sensors, and functionalized nanoparticles. rsc.orgresearchgate.net The sulfur-metal bond provides a robust anchor for organizing organic molecules into highly ordered two-dimensional arrays.

Furthermore, the thiol group's capacity to form disulfide bonds (-S-S-) through oxidation is crucial in both biological systems and materials science. creative-proteomics.comresearchgate.net In proteins, disulfide bridges are vital for maintaining tertiary and quaternary structures. creative-proteomics.com In polymer chemistry, the reversible nature of the disulfide bond allows for the creation of dynamic and self-healing materials. The redox activity of thiols also positions them as important components in antioxidant systems. creative-proteomics.com

Role of Pyridine (B92270) Scaffolds in Advanced Material and Catalytic Design

The pyridine ring is a fundamental heterocyclic scaffold widely encountered in natural products, pharmaceuticals, and functional materials. beilstein-journals.org As a six-membered aromatic heterocycle containing one nitrogen atom, its electronic properties are distinct from that of benzene. The nitrogen atom imparts a dipole moment and renders the ring electron-deficient, which influences its reactivity. nih.gov Pyridine typically undergoes nucleophilic substitution more readily than electrophilic substitution. nih.gov

These electronic characteristics, along with the nitrogen's basicity and ability to coordinate with metal ions, make pyridine a versatile building block in the design of advanced materials and catalysts. beilstein-journals.orgnih.gov In materials science, pyridine-containing polymers and metal-organic frameworks (MOFs) exhibit interesting optical, electronic, and adsorption properties. The ability of the pyridine nitrogen to participate in hydrogen bonding is also a key factor in directing the self-assembly of supramolecular structures. beilstein-journals.org

In the field of catalysis, pyridine and its derivatives are extensively used as ligands for transition metal catalysts and as nucleophilic organocatalysts. beilstein-journals.orgacs.orgacs.org The electronic and steric properties of the pyridine ring can be fine-tuned by introducing substituents, allowing for precise control over the catalytic activity and selectivity. acs.org The development of chiral pyridine-based catalysts has been particularly significant for asymmetric synthesis. acs.orgacs.org

Cyclopropyl (B3062369) Group as a Structural and Electronic Modulator in Molecular Systems

The cyclopropyl group, a three-membered carbocyclic ring, is more than just a simple alkyl substituent. Its unique geometry and electronic structure set it apart. The C-C bonds in a cyclopropane (B1198618) ring are bent, resulting in significant ring strain (approximately 27.5 kcal/mol). nih.gov This strain influences the molecule's reactivity and conformation.

A key feature of the cyclopropyl group is the high p-character of its C-C bonds, which allows it to interact with adjacent π-systems in a manner akin to a double bond. nih.gov This "pseudo-double bond" character enables the cyclopropyl group to participate in conjugation and stabilize adjacent carbocations. acs.org This electronic interaction can significantly modulate the properties of a molecule.

From a structural standpoint, the rigidity and well-defined geometry of the cyclopropyl group are valuable in drug design and materials science. nih.gov It can act as a conformational lock, restricting the rotation of adjacent groups and leading to a more defined three-dimensional structure. biorxiv.org This can enhance binding affinity to biological targets or control the packing of molecules in a solid state. The cyclopropyl group is often used as a bioisostere for other small groups, offering a way to fine-tune a molecule's physicochemical properties. nih.gov

Research Context and Scope of 6-Cyclopropylpyridine-3-thiol in Contemporary Chemistry

The compound this compound integrates the distinct features of a thiol, a pyridine ring, and a cyclopropyl group into a single molecular entity. nih.gov The pyridine scaffold provides a platform for further functionalization and can participate in metal coordination and hydrogen bonding. The thiol group at the 3-position offers a reactive handle for derivatization, surface attachment, or the formation of disulfide-linked structures. The presence of the cyclopropyl group at the 6-position is expected to influence the electronic properties of the pyridine ring and introduce specific steric constraints.

While extensive research on the individual components is well-documented, the specific properties and applications of this compound are less explored in publicly available literature. However, based on the known chemistry of its constituent parts, this compound holds potential in several areas of chemical research. For instance, it could serve as a ligand for the synthesis of novel metal complexes with tailored catalytic or material properties. The thiol group would allow for the anchoring of these complexes to surfaces, creating heterogeneous catalysts or functional materials.

Furthermore, in the context of medicinal chemistry, the unique combination of a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor (thiol), and a lipophilic, conformationally restricting group (cyclopropyl) could be of interest in the design of new bioactive molecules. The regioselective functionalization of the pyridine ring, a persistent challenge in organic synthesis, could be influenced by the presence of the cyclopropyl and thiol substituents. nih.govresearchgate.net

The synthesis of related structures, such as 6-cyclopropylpyridine-3-carboxylic acid, has been reported in the patent literature, often as an intermediate in the preparation of more complex molecules with potential therapeutic applications. google.com This suggests that the 6-cyclopropylpyridine scaffold is a viable building block in synthetic campaigns.

Below is a data table summarizing some of the key properties of the constituent functional groups.

Functional GroupKey PropertiesPotential Applications
Thiol (-SH) Nucleophilic, forms disulfide bonds, binds to metal surfacesSelf-assembled monolayers, dynamic polymers, bioconjugation
Pyridine Basic, coordinates to metals, hydrogen bond acceptor, aromaticCatalysis, functional materials, pharmaceuticals
Cyclopropyl Strained ring, pseudo-double bond character, rigidConformational constraint, electronic modulation, bioisostere

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NS B8474297 6-Cyclopropylpyridine-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NS

Molecular Weight

151.23 g/mol

IUPAC Name

6-cyclopropylpyridine-3-thiol

InChI

InChI=1S/C8H9NS/c10-7-3-4-8(9-5-7)6-1-2-6/h3-6,10H,1-2H2

InChI Key

XUWDCIJSXRBAGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)S

Origin of Product

United States

Ii. Synthetic Methodologies for 6 Cyclopropylpyridine 3 Thiol and Analogues

Strategies for Pyridine (B92270) Thiol Synthesis

The introduction of a thiol functional group onto a pyridine ring is a significant synthetic challenge due to the electronic properties of the heterocycle. However, several effective strategies have been developed to achieve this transformation.

Directly converting a carbon-hydrogen bond to a carbon-sulfur bond is an atom-economical approach for synthesizing pyridine thiols. These methods often involve the activation of the pyridine ring to facilitate the reaction.

A notable strategy for the regioselective C-H functionalization of pyridines involves the use of Zincke imine intermediates. nih.gov This approach overcomes the inherent challenge of functionalizing the electron-deficient pyridine ring, particularly at the C3 position. researchgate.net The process begins with the activation of the pyridine nitrogen, for example, with a 2,4-dinitrophenyl (DNP) group. This activation facilitates a ring-opening reaction to form an acyclic azatriene intermediate, also known as a Zincke imine. nsf.gov

This intermediate behaves as a series of polarized alkenes rather than an electron-deficient heterocycle, enabling electrophilic substitution reactions. nsf.gov Specifically for thiolation, the reaction proceeds through a radical addition-elimination pathway. nih.govresearchgate.net Mechanistic studies, including radical inhibition experiments and DFT calculations, support the involvement of radical intermediates in the thiolation process. nih.gov The pre-installed, electron-deficient N-DNP activating group plays a critical role in the success of these transformations and offers the benefit of being recyclable. nih.govresearchgate.net This methodology has been successfully applied to the late-stage modification of pharmaceutically relevant pyridines. nih.gov

Table 1: Key Features of Pyridine C3-H Thiolation via Zincke Imines
AspectDescriptionReference
Activating GroupN-2,4-dinitrophenyl (DNP) group activates the pyridine ring. nih.govresearchgate.net
Key IntermediateAcyclic Zincke imine (azatriene). nih.govnsf.gov
MechanismRadical addition-elimination pathway for thiolation and selenylation. nih.govresearchgate.net
RegioselectivityProvides selective functionalization at the C3 position of the pyridine ring. nih.govresearchgate.net
ApplicabilityDemonstrated in gram-scale synthesis and for late-stage modification of complex molecules. nih.govresearchgate.net

Direct functionalization of pyridine C-H bonds can also be achieved using various thiolating reagents, often under radical conditions. The regioselectivity of radical addition to pyridines is influenced by several factors, including the nature of the radical (nucleophilic or electrophilic), solvent effects, and the presence of substituents on the pyridine ring. nih.gov For nucleophilic radicals, the reaction preferentially occurs at the electron-poor α (C2/C6) and γ (C4) positions of the protonated pyridine ring. nih.gov

The development of mild, direct functionalization methods is crucial for the late-stage modification of complex heteroarenes. nih.gov While many methods focus on the C2 position, strategies for C3 functionalization are a significant area of research. nih.gov These reactions often employ transition metal catalysts to facilitate the C-H activation and subsequent bond formation with a suitable sulfur source. nih.gov

A more traditional and widely used approach for synthesizing pyridine thiols involves nucleophilic substitution, where a leaving group on the pyridine ring is displaced by a sulfur nucleophile.

Halogenated pyridines are common precursors for the synthesis of pyridine thiols. The halogen atom, typically chlorine or bromine, serves as a good leaving group for nucleophilic aromatic substitution. The reaction involves treating the halopyridine with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793). masterorganicchemistry.com For instance, pentachloropyridine (B147404) can be reacted with sodium hydrosulfide to selectively displace the chloride at the C-4 position, yielding tetrachloro-4-pyridinethiol.

The success of this substitution is dependent on the position of the halogen and the presence of other activating or deactivating groups on the pyridine ring. Thiolates are excellent nucleophiles and, being weaker bases than their alkoxide counterparts, are less likely to promote competing elimination reactions, favoring the desired SN2-type substitution. masterorganicchemistry.com

An effective two-step method for converting halogenated pyridines to pyridine thiols involves the use of isothiouronium salts. chemistrysteps.com In the first step, the halopyridine is reacted with thiourea in an SN2 reaction. youtube.com Thiourea acts as an excellent and odorless sulfur nucleophile, attacking the carbon bearing the halogen to form a stable, often crystalline, alkylisothiouronium salt. chemistrysteps.comresearchgate.net

In the second step, the isothiouronium salt is hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), to yield the desired pyridine thiol. chemistrysteps.comwikipedia.org This method is advantageous because isothiouronium salts are air-stable and odorless solids, making them convenient surrogates for thiols, which are often volatile, malodorous, and susceptible to oxidation. researchgate.netnih.govacs.org This approach is generally high-yielding and operationally simple. nih.gov

Table 2: Comparison of Thiol Introduction via Nucleophilic Substitution
MethodPrecursorKey ReagentsIntermediateAdvantagesReference
Direct DisplacementHalogenated PyridineSodium Hydrosulfide (NaSH)None (Direct conversion)Direct, one-step process.
Isothiouronium Salt FormationHalogenated Pyridine1. Thiourea 2. Base (e.g., NaOH)Alkylisothiouronium SaltUtilizes stable, odorless intermediates; generally high-yielding. chemistrysteps.comresearchgate.netwikipedia.org

Reduction-Based Methodologies for Thiol Generation

Reduction of Sulfur-Containing Precursors (e.g., Thiiranes, Sulfonyl Chlorides)

Sulfonyl chlorides are common precursors for the synthesis of thiols. The reduction of a pyridine-3-sulfonyl chloride derivative to the corresponding thiol can be accomplished using various reducing agents. A common method involves the use of a metal catalyst, such as palladium on carbon, in the presence of a hydrogen source.

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. The reduction of a thiirane (B1199164) can lead to the formation of a thiol. A two-step approach for the synthesis of thiiranes from alkenes involves an initial epoxidation reaction, followed by a ring-opening reaction using thiourea. chemistryviews.org The resulting thiirane can then be reduced to the corresponding thiol.

PrecursorReducing Agent/ConditionsProduct
Pyridine-3-sulfonyl chloridePd/C, H₂Pyridine-3-thiol
ThiiraneReducing agentThiol
Reduction of Thioacetates and Thioesters

Thioacetates and thioesters serve as stable intermediates that can be readily converted to thiols under mild conditions. This two-step approach, involving the formation of a thioester followed by its hydrolysis or reduction, is a reliable method for introducing a thiol group. A practical and convenient method for the synthesis of substituted pyridine-3-thiols utilizes thiobenzoic acid as a sulfur donor in a two-step procedure starting from substituted 3-iodopyridines. nuph.edu.uanuph.edu.ua This copper-catalyzed coupling of an aryl iodide with thiobenzoic acid yields an intermediate thioester, which is then hydrolyzed to the desired thiol. nuph.edu.uanuph.edu.ua

The reduction of the intermediate thioester can be achieved using various reducing agents, such as lithium aluminum hydride or sodium borohydride (B1222165), to yield the final thiol product.

PrecursorReagents/ConditionsIntermediateFinal Product
3-Iodopyridine (B74083)Thiobenzoic acid, Cu catalystPyridine-3-thiobenzoatePyridine-3-thiol
Thioester1. Reducing agent (e.g., LiAlH₄) 2. Acidic workup-Thiol

Integration of Cyclopropyl (B3062369) Moieties in Pyridine Thiol Synthesis

The presence of a cyclopropyl group can significantly influence the biological activity and physicochemical properties of a molecule. Therefore, the efficient incorporation of this moiety into the pyridine ring is a crucial aspect of the synthesis of 6-cyclopropylpyridine-3-thiol.

Cyclopropyl-Substituted Pyridine Precursor Synthesis

The synthesis of a suitable cyclopropyl-substituted pyridine precursor is the primary step. One approach involves the construction of the pyridine ring with the cyclopropyl group already in place. For instance, the synthesis of 3-cyano-6-cyclopropylpyridone-2 can be achieved, which can then be converted to 2-cyclopropyl-6-chloropyridine. sci-hub.se

Alternatively, a cyclopropyl group can be introduced onto a pre-existing pyridine ring. This can be accomplished through cross-coupling reactions. For example, a halopyridine can be coupled with a cyclopropyl organometallic reagent, such as a cyclopropyl boronic acid or a cyclopropyl Grignard reagent, in the presence of a suitable catalyst.

A plausible route to a key intermediate, 6-cyclopropyl-3-halopyridine, could involve the synthesis of 3-bromopyridine (B30812) or 3-iodopyridine, followed by a cross-coupling reaction to introduce the cyclopropyl group at the 6-position. The synthesis of 3-bromopyridine can be achieved by the direct bromination of pyridine. google.com Subsequently, 3-iodopyridine can be prepared from 3-bromopyridine via a Finkelstein reaction. chemicalbook.com

Starting MaterialReagents/ConditionsProduct
PyridineBr₂, H₂SO₄3-Bromopyridine
3-BromopyridineNaI, CuI3-Iodopyridine
3-Halo-6-lithiopyridineCyclopropylating agent6-Cyclopropyl-3-halopyridine

Cyclopropyl Group Compatibility with Thiolation Reactions

A critical consideration in the synthetic design is the stability of the cyclopropyl group under the conditions required for the introduction of the thiol functionality. The strained three-membered ring of the cyclopropyl group can be susceptible to ring-opening reactions under certain acidic or oxidative conditions.

In the context of the copper-catalyzed thiolation of a 6-cyclopropyl-3-halopyridine with a thiolating agent like thiobenzoic acid, the reaction conditions are typically mild enough to preserve the integrity of the cyclopropyl ring. Copper-catalyzed cross-coupling reactions are known for their functional group tolerance, making this a viable approach. rsc.orgnih.gov

Advanced Synthetic Techniques for this compound

Modern synthetic methodologies can offer significant advantages in terms of efficiency, safety, and scalability for the synthesis of this compound.

One-pot multicomponent reactions provide an atom-economical and efficient route to highly substituted pyridines. ymerdigital.comcore.ac.uknih.gov While a direct one-pot synthesis of this compound might be challenging, the synthesis of a key intermediate could potentially be achieved using such a strategy.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.comnih.govnih.goveurekaselect.commdpi.com The application of microwave irradiation can significantly reduce reaction times and improve yields in both the synthesis of the cyclopropyl-substituted pyridine precursor and the subsequent thiolation step.

Flow chemistry offers advantages in terms of safety, scalability, and process control. researchgate.netnih.govuc.ptmdpi.comdurham.ac.uk The synthesis of this compound could be adapted to a continuous flow process, allowing for the safe handling of reagents and the efficient production of the target molecule. This approach is particularly beneficial for reactions that are exothermic or involve hazardous intermediates.

TechniqueAdvantagesPotential Application in Synthesis
One-Pot SynthesisIncreased efficiency, reduced wasteSynthesis of a functionalized pyridine precursor
Microwave-Assisted SynthesisReduced reaction times, improved yieldsBoth precursor synthesis and thiolation steps
Flow ChemistryEnhanced safety, scalability, process controlContinuous production of the final compound

Catalytic Synthesis Routes

The de novo synthesis of the pyridine ring and the subsequent introduction of substituents are primary strategies in synthetic chemistry. Catalytic methods, particularly those employing transition metals, offer powerful tools for constructing highly substituted pyridines.

One prominent approach involves the [4+2] cycloaddition to form the pyridine ring. nih.gov For instance, a three-component synthesis of polysubstituted pyridines can be achieved through a catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. nih.gov This method allows for the rapid assembly of diverse tri- and tetrasubstituted pyridines from a range of aldehydes, α,β-unsaturated acids, and enamines. nih.gov While this specific reaction has not been applied to this compound, the modularity of the components suggests its potential adaptability.

Another catalytic strategy involves the functionalization of a pre-formed pyridine ring. Palladium-catalyzed cross-coupling reactions are particularly effective for C-S bond formation. A practical, two-step method for synthesizing various pyridine-3-thiols has been developed starting from substituted 3-iodopyridines. nuph.edu.ua This procedure uses thiobenzoic acid as a sulfur donor in a copper-catalyzed coupling reaction, followed by hydrolysis to yield the desired thiol. This approach has proven effective for pyridines with a range of substituents like F, Cl, Br, CH₃, and OCH₃, delivering high yields and purity suitable for large-scale synthesis. nuph.edu.ua Adapting this to a 6-cyclopropyl-3-iodopyridine intermediate would be a direct catalytic route to the target compound.

Furthermore, palladium catalysis is also employed for intramolecular C-H arylation to create fused heteroaromatic systems derived from pyridine amides, demonstrating the versatility of palladium in activating and functionalizing the pyridine core. nih.gov

Catalyst/SystemReaction TypeSubstrate AnaloguesKey Features
Phospholene oxide Aza-Wittig/Diels-AlderAryl aldehydes, α,β-unsaturated acids, enaminesTwo-pot, three-component synthesis of polysubstituted pyridines. nih.gov
Copper(I) iodide / N,N'-dimethylethylenediamine C-S CouplingSubstituted 3-iodopyridinesTwo-step synthesis of pyridine-3-thiols using thiobenzoic acid as a sulfur source; high yields. nuph.edu.ua
Palladium Acetate (Pd(OAc)₂) / PPh₃ Intramolecular C-H ArylationN-aryl quinoline/pyridine amidesConstructs fused heterocyclic systems via C-H activation on the pyridine ring. nih.gov
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ Multicomponent CondensationAldehydes, 3-(cyanoacetyl)indole, pyrazol-3-ylamineSynthesis of fused pyridine systems (pyrazolo[3,4-b]pyridines) under solvent-free conditions. nih.gov

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and efficiency over traditional batch processes. mit.edu The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reactions that may be challenging in batch, including the handling of hazardous intermediates. mit.edu

The synthesis of heterocyclic compounds, including pyridines and their analogues, has been successfully adapted to flow systems. For example, a unified continuous-flow "assembly-line" has been developed for the modular synthesis of highly functionalized pyrazoles and pyrazolines. mit.edu This approach involves sequential reactor modules that perform diazoalkane formation, [3+2] cycloaddition, and subsequent modifications like N-alkylation and amidation, demonstrating the potential for multi-step, telescoped synthesis of complex heterocycles. mit.edu

Applying this concept to this compound, one could envision a multi-step flow process. An initial module could be dedicated to the catalytic formation of the substituted pyridine ring, potentially via a [4+2] annulation. researchgate.net Subsequent reactor coils could introduce the thiol functionality through a C-S coupling reaction, similar to the batch processes but with enhanced control and safety. The ability to telescope reaction steps without intermediate purification significantly reduces reaction time and waste. nih.gov

Flow ProcessTarget/Analogue ClassKey AdvantagesExample
Telescoped Multi-Step Synthesis Pyrazoles/PyrazolinesSafe handling of hazardous intermediates (e.g., diazoalkanes); rapid diversification; reduced workup. mit.eduFour-step synthesis of the measles therapeutic AS-136A with a total residence time of 31.7 minutes. mit.edu
High-Temperature Annulation Substituted PyrimidinesSignificantly reduced reaction times compared to batch; comparable yields. researchgate.netIron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates. researchgate.net
Cross-Coupling & Purification Imatinib (Anticancer Drug)Mitigation of purification needs through optimized high-temperature reactions; avoidance of reactor blockages. nih.govA C-N cross-coupling step is integrated into a flow system with careful solvent optimization. nih.gov

Enzymatic Synthesis Considerations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can impart exquisite chemo-, regio-, and stereoselectivity. While no specific enzyme has been identified for the direct synthesis of this compound, several enzymatic systems involved in the formation of pyridine rings and related transformations are of considerable relevance.

The biosynthesis of thiopeptide antibiotics features a remarkable class of enzymes known as pyridine synthases (e.g., TbtD, TclM). nih.govacs.org These enzymes catalyze the formation of a trisubstituted pyridine core through a formal aza-[4+2] cycloaddition between two dehydroalanine (B155165) residues within a precursor peptide. nih.govresearchgate.net Research has shown that the activity of these pyridine synthases can be enhanced under basic conditions, which also broadens their substrate tolerance. nih.gov Notably, the enzyme TbtD from the thiomuracin pathway can even catalyze an intermolecular cyclization, highlighting its versatility and potential for application with non-natural substrates. nih.govacs.org Engineering these enzymes could pave the way for novel biocatalytic routes to custom-designed pyridine cores.

Other enzymatic strategies involve the functionalization of pyridine derivatives. For example, the enzyme Novozym 435 has been used efficiently for the esterification of nicotinic acids to produce pyridine esters under mild conditions. nih.govresearchgate.net This demonstrates that pyridine compounds can be viable substrates for widely used industrial enzymes. Furthermore, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines, using a combination of an amine oxidase and an ene-imine reductase. acs.org This highlights the potential of combining chemical activation with enzymatic precision to generate complex chiral molecules derived from a pyridine core.

Enzyme/SystemReaction TypeNatural Substrate/FunctionConsiderations for Application
Thiopeptide Pyridine Synthase (e.g., TbtD) Aza-[4+2] CycloadditionDehydroalanine residues in precursor peptidesForms a substituted pyridine core. nih.govacs.org Substrate tolerance can be expanded under basic conditions; potential for engineering to accept non-natural substrates. nih.gov
Novozym 435 (Immobilized Lipase) EsterificationCarboxylic acids and alcoholsDemonstrates compatibility of pyridine rings (nicotinic acids) with common biocatalysts for functional group manipulation. nih.govresearchgate.net
Amine Oxidase / Ene-Imine Reductase Cascade Asymmetric DearomatizationN-substituted tetrahydropyridinesChemo-enzymatic strategy to convert flat aromatic pyridines into complex, chiral 3D structures (piperidines). acs.org
Hetero-Diels-Alderases [4+2] CycloadditionVarious dienes and dienophiles in natural product synthesisCatalyze the formation of six-membered rings, including pyridine structures, with high stereoselectivity. nih.gov

Iii. Chemical Reactivity and Reaction Mechanisms of 6 Cyclopropylpyridine 3 Thiol

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in 6-Cyclopropylpyridine-3-thiol possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity allows the compound to participate in a range of reactions where it attacks electron-deficient centers.

The thiol-ene reaction is a prominent example of the nucleophilic character of thiols, proceeding via a radical addition mechanism. This reaction involves the addition of a thiol across a double bond (ene) to form a thioether. wikipedia.org It is recognized for its high efficiency, stereoselectivity, and rapid reaction rates, often categorized as a "click" chemistry reaction. wikipedia.org The process is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical from the thiol. wikipedia.org This radical then adds to the alkene in an anti-Markovnikov fashion, creating a carbon-centered radical that subsequently abstracts a hydrogen from another thiol molecule to propagate the radical chain. wikipedia.org

In the context of this compound, its thiol group can readily participate in such reactions with various alkenes. The general mechanism is outlined below:

Initiation: Formation of a 6-cyclopropylpyridin-3-ylthiyl radical.

Propagation: The thiyl radical adds to an alkene, followed by hydrogen abstraction from another molecule of this compound.

Similarly, Michael additions represent another important class of reactions for thiols. In these reactions, the thiol, acting as a nucleophile, undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound. nih.gov This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov The reaction of this compound with an α,β-unsaturated system would proceed as follows:

Deprotonation: A base removes the proton from the thiol group of this compound to form the corresponding thiolate.

Nucleophilic Attack: The thiolate attacks the β-carbon of the α,β-unsaturated compound.

Protonation: The resulting enolate is protonated to yield the final thioether product.

The efficiency of these reactions can be influenced by the nature of the alkene or Michael acceptor, the reaction conditions, and the presence of catalysts.

Table 1: Comparison of Thiol-Ene and Michael Addition Reactions

FeatureThiol-Ene ReactionMichael Addition
Mechanism Radical chain reactionNucleophilic conjugate addition
Initiation Light, heat, or radical initiatorsBase or nucleophilic catalyst
Regioselectivity Anti-Markovnikov addition1,4-addition
Substrate Alkenes (enes)α,β-Unsaturated carbonyls, nitriles, etc.

The nucleophilic thiol group of this compound can also participate in SN2 (bimolecular nucleophilic substitution) reactions. A key example is the ring-opening of strained cyclic compounds like epoxides. Epoxides are three-membered rings containing an oxygen atom, and their inherent ring strain makes them susceptible to nucleophilic attack. mdpi.comnih.gov

In an SN2 ring-opening reaction, the thiolate anion of this compound would act as the nucleophile, attacking one of the carbon atoms of the epoxide ring. nih.govyoutube.com This attack occurs from the backside, leading to an inversion of stereochemistry at the attacked carbon. The reaction results in the formation of a β-hydroxy thioether. nih.gov

Beyond ring-opening, the thiol group can also engage in more conventional SN2 substitution reactions with alkyl halides. masterorganicchemistry.com In this process, the thiol, typically after deprotonation to the more potent nucleophilic thiolate, displaces a halide ion from an alkyl halide to form a thioether. masterorganicchemistry.com The reactivity in these reactions generally follows the order I > Br > Cl > F for the leaving group.

As a nucleophile, the thiol group of this compound readily reacts with a variety of electrophiles, which are electron-deficient species. nih.gov The reactivity is often enhanced by converting the thiol to its conjugate base, the thiolate, which is a stronger nucleophile. nih.gov

Common electrophiles that react with thiols include:

Alkyl halides: As discussed in the SN2 section, alkyl halides are classic electrophiles for thiols, leading to thioether formation.

Acyl halides and anhydrides: These react with thiols to form thioesters.

Carbonyl compounds: While thiols can add to aldehydes and ketones to form hemithioacetals and thioacetals, these reactions are typically reversible.

Other electrophilic agents: This category includes a wide range of reagents such as sulfonyl chlorides and isocyanates.

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the reactivity of thiols with electrophiles. nih.gov The sulfur atom in a thiol is considered a "soft" nucleophile, meaning it preferentially reacts with "soft" electrophiles. nih.gov

Radical Pathways and Oxidative Transformations

In addition to its nucleophilic character, the thiol group of this compound can undergo reactions involving radical intermediates and can be oxidized to various higher oxidation states.

A thiyl radical (RS•) can be generated from a thiol (RSH) through the homolytic cleavage of the S-H bond. nih.gov This can be achieved through various methods, including exposure to UV light, reaction with radical initiators, or one-electron oxidation. nih.gov The S-H bond is relatively weak, facilitating the formation of the thiyl radical. nih.gov

Once formed, the 6-cyclopropylpyridin-3-ylthiyl radical is a versatile reactive intermediate. nih.gov Thiyl radicals are known to efficiently add to sites of unsaturation, such as alkenes and alkynes, which is the basis for the thiol-ene and thiol-yne reactions. nih.gov They can also participate in hydrogen atom transfer (HAT) reactions, abstracting a hydrogen atom from a suitable donor. mdpi.com Furthermore, thiyl radicals can engage in cyclization reactions if an unsaturated group is present elsewhere in the molecule. mdpi.com

Table 2: Common Reactions of Thiyl Radicals

Reaction TypeDescription
Addition to Alkenes/Alkynes The thiyl radical adds across a double or triple bond, forming a new carbon-centered radical. nih.gov
Hydrogen Atom Transfer (HAT) The thiyl radical abstracts a hydrogen atom from another molecule. mdpi.com
Cyclization An intramolecular reaction where the thiyl radical attacks an internal unsaturated bond. mdpi.com
Dimerization Two thiyl radicals can combine to form a disulfide.

The sulfur atom in the thiol group of this compound exists in the -2 oxidation state and can be oxidized to various higher oxidation states. The oxidation products include sulfenic acids (RSOH), sulfinic acids (RSO₂H), and sulfonic acids (RSO₃H).

Sulfenylation: This refers to the formation of a sulfenic acid, which is the first stable oxidation product of a thiol. This transformation involves a two-electron oxidation.

Sulfinylation: Further oxidation of the sulfenic acid leads to a sulfinic acid.

These oxidation reactions can be carried out using a variety of oxidizing agents, such as hydrogen peroxide, peroxy acids, and metal-based oxidants. The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

In addition to these direct oxidation pathways, the thiyl radical can also react with molecular oxygen to form a thiylperoxyl radical (RSOO•). mdpi.com This species can then undergo further reactions to ultimately yield sulfonyl compounds. mdpi.com

Radical Coupling Reactions Involving Pyridinyl and Cyclopropyl (B3062369) Radicals

The presence of both a pyridine (B92270) ring and a cyclopropyl group in this compound suggests a rich potential for radical coupling reactions. While specific studies on the radical coupling of this exact molecule are not extensively detailed in the literature, the reactivity can be inferred from the known behaviors of pyridinyl and cyclopropyl radicals.

Pyridinyl Radicals: Pyridinyl radicals, which can be generated from pyridinium salts through single-electron reduction, are versatile intermediates in C-C bond formation. researchgate.net These π-radicals are highly reactive and can couple with other radical species. researchgate.net The functionalization of pyridines with radicals derived from allylic C-H bonds has been demonstrated, showcasing the ability of pyridinyl radicals to participate in effective coupling reactions. researchgate.net N-methoxypyridinium salts are particularly effective radical traps and can be used in radical chain reactions with organoboranes. nih.gov The addition of a primary alkyl radical to N-methoxylepidinium has a high rate constant, indicating the significant reactivity of pyridinium salts towards radicals. nih.gov

Cyclopropyl Radicals: The cyclopropyl group introduces a unique element to radical reactions due to its high ring strain. wikipedia.orgresearchgate.net Cyclopropyl radicals can undergo ring-opening reactions to form more stable allyl radicals, a process driven by the release of this strain. rsc.orgbeilstein-journals.org However, under certain conditions, the cyclopropyl radical can retain its cyclic structure and react with other radical species to form stable products. rsc.org The configurational stability of the cyclopropyl radical has been a subject of study, with findings indicating that it can be trapped before ring-opening occurs. acs.org The outcome of reactions involving cyclopropyl radicals often depends on the reaction conditions and the stability of the radical intermediates. For instance, the presence of a stabilizing group, such as a benzyl group, can favor the ring-opened product. stackexchange.com In the context of this compound, a radical generated on the cyclopropyl ring could potentially couple with another radical or undergo ring-opening to an allylic radical, which could then participate in further reactions.

The interplay between the pyridinyl and cyclopropyl moieties would likely influence the regioselectivity and outcome of radical coupling reactions. The specific reaction conditions, including the method of radical generation and the nature of the coupling partner, would be critical in determining the final product distribution.

Radical SpeciesKey ReactivityPotential Fate in this compound
Pyridinyl Radical Acts as a versatile intermediate for C-C bond formation through radical coupling. researchgate.netA radical centered on the pyridine ring could couple with various radical partners.
Cyclopropyl Radical Can undergo ring-opening to form a more stable allyl radical or react to retain the cyclopropane (B1198618) ring. rsc.orgbeilstein-journals.orgA radical on the cyclopropyl group could either couple directly or rearrange before coupling.

Coordination Chemistry and Ligand Properties

The thiol group and the pyridine nitrogen atom of this compound provide two potential coordination sites, allowing it to act as a versatile ligand in coordination chemistry.

Metal-Thiolate Complex Formation

Thiolate ligands are classified as soft Lewis bases and therefore coordinate effectively with soft Lewis acid metal centers. wikipedia.org The deprotonation of the thiol group in this compound would result in a thiolate anion that can form strong coordinate bonds with a variety of transition metals. wikipedia.org The formation of metal-thiolate complexes can be achieved through several synthetic routes, including the reaction of a metal salt with the thiol, the corresponding thiolate salt, or a disulfide. wikipedia.org

Pyridine-based thiol ligands have been shown to form stable precipitates with heavy metals like cadmium and copper, indicating strong complex formation. nih.govresearchgate.net In these complexes, the metal ion is often coordinated by both the sulfur of the thiolate and the nitrogen of the pyridine ring, forming a stable chelate ring. nih.gov The resulting metal-thiolate complexes can exhibit a range of geometries, from square planar to distorted-octahedral, depending on the metal ion and the presence of other ligands. acs.org

Role as a Ligand in Homogeneous and Heterogeneous Catalytic Systems

Pyridine-thiolate ligands have been successfully employed in both homogeneous and heterogeneous catalysis. In homogeneous systems, nickel complexes with pyridine-2-thiolate ligands have been shown to be efficient catalysts for the photocatalytic production of hydrogen. acs.orgacs.orgnih.gov These molecular catalysts can be fine-tuned by modifying the substituents on the pyridine ring, which in turn influences their electronic properties and catalytic activity. acs.org Gold complexes with phosphine ligands containing a pyridine moiety have also been used in homogeneous catalysis. nih.gov

In heterogeneous catalysis, pyridine-based thiol ligands can be anchored to solid supports to create robust and recyclable catalysts. For instance, a pyridine-thiol ligand has been developed for the precipitation of heavy metals, which can be considered a form of heterogeneous catalysis for environmental remediation. nih.gov The ability of the ligand to form stable complexes with metals is crucial for its function in these systems.

Influence on Metal Center Activity and Selectivity

The electronic and steric properties of the this compound ligand can significantly influence the activity and selectivity of a metal center in a catalytic reaction. The pyridine ring, being a π-accepting N-heterocycle, can increase the Lewis acidity of the metal center. nih.gov This increased acidity can enhance the metal's ability to bind and activate substrates.

The nature of the substituents on the pyridine ring has a pronounced effect on the catalytic performance. For example, in tungsten complexes with pyridine-2-thiolate ligands, steric and electronic factors of the substituents determine the outcome of reactions like acetylene insertion. acs.orgresearchgate.net Electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density at the metal center, thereby affecting its reactivity and redox properties. In the case of this compound, the cyclopropyl group, with its unique electronic properties, would be expected to influence the catalytic behavior of its metal complexes. The rigid structure of the chelate ring formed upon coordination can also impose steric constraints that favor specific reaction pathways, leading to enhanced selectivity.

PropertyInfluence on Metal Center
Pyridine Nitrogen Acts as a π-acceptor, increasing the Lewis acidity of the metal. nih.gov
Thiolate Sulfur A soft donor that forms strong bonds with many transition metals. wikipedia.org
Cyclopropyl Group Its electronic and steric properties can modulate the catalytic activity and selectivity.
Chelation The formation of a stable chelate ring can enhance catalyst stability and influence selectivity. nih.gov

Acid-Base Chemistry and Tautomerism

pKa Values of the Thiol and Pyridine Nitrogen

The acid-base properties of this compound are determined by the acidity of the thiol group and the basicity of the pyridine nitrogen.

Pyridine Nitrogen pKa: The pKa of the conjugate acid of pyridine is approximately 5.25. wikipedia.org This value is influenced by the electronic effects of substituents on the pyridine ring. researchgate.net Electron-donating groups generally increase the pKa, making the pyridine more basic, while electron-withdrawing groups decrease the pKa. The cyclopropyl group is known to be a good donor in hyperconjugation, which could potentially increase the basicity of the pyridine nitrogen in this compound compared to unsubstituted pyridine. wikipedia.org

Thiol pKa: The pKa of a thiol group (R-SH) is typically in the range of 9 to 11. maastrichtuniversity.nlresearchgate.net However, this value can be significantly affected by the nature of the R group. rsc.orgacs.orgnih.gov For heterocyclic thiols, the pKa can span a wide range. The acidity of the thiol group is related to the stability of the resulting thiolate anion (RS⁻). Electron-withdrawing groups attached to the sulfur atom will stabilize the thiolate anion, leading to a lower pKa. The pyridine ring, being a relatively electronegative aromatic system, would be expected to lower the pKa of the thiol group compared to an alkyl thiol.

Functional GroupExpected pKa RangeInfluencing Factors
Pyridine Nitrogen (Conjugate Acid) ~5.2 - 6.0The electron-donating nature of the cyclopropyl group. wikipedia.org
Thiol Group ~7.0 - 9.0The electron-withdrawing effect of the pyridine ring.

Proton Transfer Dynamics

The proton transfer dynamics of this compound are a critical aspect of its chemical behavior, influencing its reactivity, and intermolecular interactions. This process primarily involves the tautomeric equilibrium between the thiol and thione forms of the molecule. Theoretical and computational studies, often employing density functional theory (DFT), provide significant insights into the mechanisms and energetics of these proton transfer events.

The intramolecular proton transfer in pyridine-thiol derivatives can occur, but it often involves a high energy barrier. For analogous compounds like 2-pyridinethiol, the intramolecular transition state for the tautomerization is significantly higher in energy than either the thiol or thione tautomer, suggesting this pathway is less likely to occur spontaneously.

A more favorable pathway for proton transfer is often facilitated by intermolecular interactions, such as dimerization or solvent-assistance. In the case of related pyridine-thiol compounds, tautomerization is thought to occur within a hydrogen-bonded dimer. This mechanism significantly lowers the activation energy for the proton transfer. The stability of the different tautomers can be influenced by the surrounding environment. For instance, in the gas phase, the thiol form of similar pyridinethiols may be more stable, while in solution, the thione form is often favored due to its larger dipole moment and better solvation.

Computational models, such as B3LYP/6-31G(d,p), have proven reliable for investigating thione-thiol tautomerism in heterocyclic systems. These studies indicate that the thione form is generally the more stable tautomer in various derivatives.

The dynamics of proton transfer can also be influenced by electronic excitation. In some related heterocyclic compounds, the energy barrier for intra-proton transfer is significantly lower in the excited state (S1) compared to the ground state (S0), making the process more favorable upon photoexcitation. The substitution pattern on the pyridine ring can also modulate the energy barriers and the relative stabilities of the tautomers.

While direct experimental or extensive computational data specifically for this compound is not available, the principles derived from studies of analogous pyridine-thiol systems provide a foundational understanding of its likely proton transfer dynamics. The presence of the cyclopropyl group at the 6-position may introduce subtle electronic and steric effects that could influence the tautomeric equilibrium and the kinetics of proton transfer, warranting specific computational and experimental investigation for this particular compound.

Iv. Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that serves as a unique molecular "fingerprint." For 6-Cyclopropylpyridine-3-thiol, the FT-IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural motifs.

The most indicative vibration would be the S-H stretching band of the thiol group, which typically appears as a weak but sharp absorption in the 2550–2600 cm⁻¹ region. The C-S stretching vibration is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

The pyridine (B92270) ring gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3000-3150 cm⁻¹). pw.edu.pl The C=C and C=N ring stretching vibrations produce a set of sharp bands of variable intensity in the 1400–1600 cm⁻¹ region. pw.edu.pl For pyridine itself, strong bands appear around 1580, 1480, and 1435 cm⁻¹. Substitution on the ring, as in this compound, will influence the precise position and intensity of these bands.

The cyclopropyl (B3062369) group would be identified by its characteristic C-H stretching vibrations, typically found at high wavenumbers (3000–3100 cm⁻¹), often overlapping with the aromatic C-H stretches, and a distinctive "ring breathing" mode near 1000-1020 cm⁻¹.

Table 4.1: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Cyclopropyl C-H stretch 3000 - 3100
Pyridine Ring Aromatic C-H stretch 3000 - 3150
Thiol S-H stretch 2550 - 2600
Pyridine Ring C=C, C=N ring stretch 1400 - 1600
Cyclopropyl Ring "breathing" 1000 - 1020

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman activity differ from those for IR absorption, often making symmetric vibrations more prominent.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly strong. The symmetric "ring breathing" mode of the pyridine ring, typically observed near 990-1030 cm⁻¹, would likely be a very intense and sharp peak. researchgate.net The S-H stretching vibration, while weak in the IR spectrum, is often also weak or difficult to observe in Raman spectra of thiols. researchgate.net Conversely, the C-S stretching vibration (600-800 cm⁻¹) can provide a more reliable signal. The cyclopropyl ring vibrations would also be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a powerful application for thiols, which have a strong affinity for noble metal surfaces (e.g., gold, silver). If this compound were adsorbed on such a surface, a significant enhancement of its Raman signal would be expected, allowing for detection at very low concentrations and providing information about the molecule's orientation on the surface. guidechem.com

Reflection Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique specifically designed to study thin films and molecular monolayers on reflective metal surfaces. This method would be particularly relevant for characterizing self-assembled monolayers (SAMs) of this compound on a gold or silver substrate, leveraging the natural affinity of the thiol group for these metals.

The key principle of RAIRS is the "surface selection rule," which dictates that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface will be strongly observed. By analyzing the relative intensities of different vibrational bands (e.g., C-H stretches, pyridine ring modes), one can deduce the average orientation of the adsorbed molecules. For instance, if the pyridine ring were oriented parallel to the surface, its out-of-plane bending modes would be enhanced, whereas a perpendicular orientation would enhance the in-plane ring stretching modes. researchgate.net This makes RAIRS an essential tool for understanding the interfacial structure of this compound in applications like sensors or molecular electronics.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. sfrbm.org It functions by ionizing molecules and then separating these ions based on their mass-to-charge (m/z) ratio. nih.gov For a molecule like this compound, mass spectrometry confirms the molecular formula and can reveal structural details through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of a molecule's elemental formula. sfrbm.orgnih.gov Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the target molecule with minimal fragmentation. mdpi.com

For this compound (C₈H₉NS), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated. This experimental value is then compared against the theoretical mass to confirm the elemental composition. While specific HRMS data for this compound is not publicly available, the table below illustrates typical data obtained for a related substituted pyridine, demonstrating the precision of the technique.

Table 1: Illustrative HRMS Data for a Substituted Pyridine Compound

Compound Name Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
2-Phenyl-3-(4-tolylethynyl)pyridine C₂₀H₁₆N 270.1283 270.1272
3-((4-Chlorophenyl)ethynyl)-2-phenylpyridine C₁₉H₁₃ClN 290.0737 290.0723

Data sourced from a study on pyridine-based fluorescent probes and presented here for illustrative purposes. nih.gov

Tandem MS (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the molecular ion. nih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the cyclopropyl group or cleavage of the pyridine ring, providing conclusive structural evidence. researchgate.netlibretexts.org

Electrochemical Mass Spectrometry (EC-MS) is a powerful hyphenated technique that couples an electrochemical cell with a mass spectrometer. It allows for the real-time identification of products and intermediates generated during electrochemical reactions. electrochemsci.org Given that thiol moieties are redox-active, EC-MS could be employed to study the oxidation of this compound. For instance, the technique could monitor the formation of disulfide-linked dimers or other oxidation products at the electrode surface. electrochemsci.org This method provides valuable insight into the electrochemical stability and reactivity of thiol-containing compounds. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light. These techniques are fundamental for understanding the electronic structure and photophysical properties of compounds like this compound.

UV-Visible spectroscopy measures the absorption of light as a function of wavelength. The absorption bands observed correspond to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the spectrum is expected to be dominated by π → π* transitions associated with the pyridine ring and n → π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms. researchgate.net

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent environment. sciforum.net While specific experimental data for this compound is not available, related thiol-containing aromatic systems exhibit characteristic absorption spectra. mdpi.comresearchgate.net The table below shows typical absorption data for related heterocyclic compounds, illustrating the electronic transitions observed.

Table 2: Illustrative UV-Visible Absorption Data for Heterocyclic Compounds

Compound Class Solvent λmax (nm) Type of Transition
Furopyridine Derivative Hexane ~385 n → π*
Furopyridine Derivative Hexane ~280, ~340 π → π*
Isothiazolo[4,5-b] Pyridine Derivative n-Hexane 407 π → π*

Data sourced from studies on related heterocyclic systems for illustrative purposes. researchgate.netnih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many pyridine derivatives are known to be fluorescent. mdpi.comnih.govnih.gov The presence of a thiol group on the pyridine ring opens up possibilities for its use in the design of fluorescent chemosensors. mdpi.comdntb.gov.ua

The principle often relies on the modulation of the fluorophore's emission in the presence of a specific analyte. nih.govresearchgate.net The thiol group can act as a binding site or a reactive center. For example, the interaction of the thiol with heavy metal ions like mercury or lead can lead to fluorescence quenching or enhancement through processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). rsc.org Similarly, the thiol can react with specific biological molecules, leading to a change in the fluorescence signal. mdpi.com The design of such chemosensors involves tailoring the pyridine fluorophore and the thiol recognition site to achieve high selectivity and sensitivity for a target analyte. nih.gov

X-ray Diffraction Analysis

A crystal structure of this compound would confirm the planarity of the pyridine ring and the specific geometry of the cyclopropyl and thiol substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the thiol group (S-H···N) or π-π stacking between pyridine rings, which govern the crystal packing.

While the crystal structure for this compound has not been reported, data from closely related substituted pyridine structures provide insight into the type of structural information that can be obtained. nih.govnih.gov

Table 3: Illustrative Crystallographic Data for a Substituted Pyridine Derivative

Parameter 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1568 (4)
b (Å) 11.0829 (4)
c (Å) 11.5947 (4)
β (°) 106.335 (2)
Volume (ų) 1253.15 (8)
Z 4

Data sourced from a study on a pyridine derivative and presented for illustrative purposes. nih.gov

This structural information is crucial for understanding the compound's physical properties and for rational drug design and materials science applications. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The subsequent diffraction pattern of scattered X-rays provides detailed information about the crystal lattice, unit cell dimensions, space group, and the exact coordinates of each atom. This allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, offering a definitive understanding of the compound's solid-state structure.

For this compound, obtaining such data would first require the successful growth of high-quality single crystals, a process that can be challenging and is dependent on factors such as solvent, temperature, and purity. Once suitable crystals are obtained, they would be mounted on a diffractometer to collect the diffraction data. The analysis of this data would yield precise structural parameters. However, at present, no such study has been published for this compound.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Unlike single-crystal XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. It is used for phase identification, to determine the degree of crystallinity, and to obtain information about the unit cell parameters.

While PXRD provides less detailed structural information than its single-crystal counterpart, it is an essential tool for characterizing the bulk properties of a solid material. For this compound, a PXRD analysis would confirm whether the synthesized material is crystalline and could be used to identify different polymorphic forms if they exist. Each crystalline phase would produce a unique diffraction pattern. As with single-crystal XRD, there is currently no publicly available powder diffraction data for this specific compound.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of a system. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-311++G(2d,p) are commonly employed for reliable predictions of geometry, vibrational frequencies, and electronic properties of pyridine (B92270) derivatives. core.ac.ukmdpi.com

A fundamental step in computational chemistry is to find the equilibrium geometry of a molecule, which corresponds to the minimum energy structure on the potential energy surface. For 6-Cyclopropylpyridine-3-thiol, this involves optimizing all bond lengths, bond angles, and dihedral angles. The optimized geometry provides the most stable three-dimensional arrangement of the atoms.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. These theoretical spectra can be compared with experimental data to confirm the molecular structure. mdpi.com For instance, the characteristic stretching frequency of the S-H bond in the thiol tautomer and the C=S bond in the thione tautomer can be predicted. mdpi.com

Table 1: Predicted Geometrical Parameters for a Pyridine-Thiol Analogue (Based on data for a 2-(pyridine-2-ylthio)pyridine-1-ium derivative calculated at the B3LYP/6-311G(d,p) level) core.ac.uk

ParameterBond Length (Å)ParameterBond Angle (°)
C-S1.78C-S-C102.5
C-N (pyridyl)1.34S-C-N120.1
C-C (pyridyl)1.39C-N-C118.5
C-H (pyridyl)1.08C-C-H120.0

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. arabjchem.org

The energy of the HOMO is related to the molecule's ionization potential and its propensity to donate electrons in a reaction (nucleophilicity). The energy of the LUMO is related to the electron affinity and its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. arabjchem.org For substituted thieno[2,3-b]pyridine (B153569) derivatives, HOMO-LUMO energy gaps have been reported in the range of 1.90–2.19 eV. arabjchem.org

Table 2: Frontier Molecular Orbital Energies for Analogous Heterocyclic Systems arabjchem.org

Compound SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thieno[2,3-b]pyridine Derivative A-5.52-3.621.90
Thieno[2,3-b]pyridine Derivative B-4.85-2.792.06
Thieno[2,3-b]pyridine Derivative C-5.15-2.962.19

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like nitrogen, oxygen, or sulfur. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of intermediate or near-zero potential. For substituted pyridines, the minimum in the MEP is often associated with the lone pair of the pyridine nitrogen, indicating its basicity and site of protonation. acs.org The MEP map for this compound would reveal the nucleophilic character of the sulfur and nitrogen atoms and the electrophilic character of the hydrogen atoms.

To quantify the concepts derived from FMO and MEP analyses, global and local chemical reactivity descriptors are calculated. Global descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity (ω), are derived from the HOMO and LUMO energies and provide a general measure of a molecule's reactivity.

Local reactivity is described by Fukui functions, f(r), which indicate the change in electron density at a specific point when an electron is added to or removed from the system. acs.orgpdx.edu Condensed Fukui functions reduce this information to a value for each atom in the molecule.

fk+ : Predicts the site for nucleophilic attack (where an electron is added).

fk- : Predicts the site for electrophilic attack (where an electron is removed).

fk0 : Predicts the site for radical attack.

A higher value of a particular Fukui function on an atom indicates a greater propensity for that type of reaction to occur at that site. For a molecule like this compound, the Fukui functions would likely indicate that the nitrogen and sulfur atoms are the primary sites for electrophilic attack (highest fk-), while certain carbon atoms on the pyridine ring might be susceptible to nucleophilic attack (highest fk+). pdx.edu

Table 3: Illustrative Condensed Fukui Function Indices for a Pyridine-Thiol System

Atomfk+ (Nucleophilic Attack)fk- (Electrophilic Attack)
N0.050.25
S0.080.30
C20.150.05
C40.120.03
C50.180.06
C60.100.04

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals that align with the classical Lewis structure concept.

Table 4: Selected Second-Order Perturbation Theory Analysis from NBO for a Pyridine-Thioether Analogue core.ac.uk

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ(C-C)5.5
π(C-C)π(C-C)20.1
LP (2) Sσ(C-N)1.8
π(C-N)π(C-C)18.3

An extensive search of scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations focused solely on the chemical compound “this compound.” While the requested outline provides a comprehensive framework for analyzing a chemical entity through modern computational methods, there is no published research available that applies these specific analyses to this compound.

Therefore, it is not possible to generate an article with detailed research findings and data tables for "this compound" as the specific information for the following sections is not present in the current body of scientific literature:

Density Functional Theory (DFT) Studies

Predicting and Rationalizing Experimental Observations:Without experimental data and corresponding computational studies, there are no available reports on the prediction and rationalization of experimental observations for this compound.

While general computational methodologies for similar classes of compounds, such as pyridine derivatives and thiols, are well-established, applying these findings directly to this compound without specific research would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound. Further research is required to be conducted on this compound to provide the specific data requested in the outline.

Vi. Applications in Advanced Materials Science and Catalysis

Role in Supramolecular Chemistry and Molecular Recognition

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, Thiol-Metal Interactions)

No studies have characterized the specific non-covalent interactions of 6-Cyclopropylpyridine-3-thiol. Hypothetically, the pyridine (B92270) nitrogen could act as a hydrogen bond acceptor, while the thiol group could be a hydrogen bond donor. The aromatic pyridine ring could participate in π-π stacking interactions. The thiol group's sulfur atom would be expected to form strong interactions with soft metals. However, no experimental or computational data for this specific molecule is available.

Design of Supramolecular Assemblies and Networks

There are no published examples of supramolecular assemblies or networks constructed using this compound as a building block.

Host-Guest Chemistry Applications

No research has been found that explores the use of this compound or its derivatives in host-guest chemistry.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)

As a Ligand for Coordination Polymer Synthesis

While the pyridine nitrogen and the deprotonated thiol group make this compound a potential bidentate ligand for metal coordination, there are no reports of its successful synthesis into a coordination polymer.

Tailoring Network Topologies and Properties

Without any synthesized coordination polymers or MOFs containing this ligand, there is no information on how it might influence network topologies or the resulting material properties.

Potential in Gas Adsorption and Separation

The selective capture of gases like carbon dioxide (CO₂) is a critical area of research for environmental and industrial applications. The chemical structure of this compound suggests its potential as a functional component in materials designed for gas adsorption and separation. The efficacy of such materials often relies on specific chemical interactions with the target gas molecules.

The pyridinic nitrogen in the molecule's core is a key feature. Research has demonstrated that incorporating pyridinic nitrogen into porous materials, such as graphene membranes, can dramatically enhance CO₂ capture performance. ccspublishing.org.cngreencarcongress.com The nitrogen atom acts as a Lewis base site, creating a strong, competitive, and reversible binding affinity for CO₂ molecules. greencarcongress.combath.ac.ukresearchgate.net This interaction improves the selectivity of the material for CO₂ over other gases like nitrogen (N₂). ccspublishing.org.cngreencarcongress.com For instance, graphene membranes with pyridinic nitrogen incorporated at the pore edges have shown exceptionally high CO₂/N₂ separation factors, even from dilute gas streams. greencarcongress.comresearchgate.net By incorporating this compound as a ligand or functional group into porous frameworks like Metal-Organic Frameworks (MOFs) or porous carbons, the pyridinic nitrogen could be leveraged to create tailored adsorption sites, enhancing CO₂ uptake.

Furthermore, the thiol group (-SH) can also contribute to gas adsorption. Thiol-functionalized materials are known to interact with acid gases. While the primary role of the thiol in this context might be to anchor the molecule to a support, it can also influence the local chemical environment within a material's pores. The combination of both a pyridinic nitrogen and a thiol group within the same molecule offers a dual-functionality approach to designing next-generation adsorbents for targeted gas separation applications. researchgate.net

Catalytic Applications and Ligand Design

The ability of this compound to coordinate with metal centers through either its nitrogen or sulfur atom, or both, makes it a highly adaptable ligand for catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, pyridine-thiolate ligands can stabilize transition metal complexes. The ligand can coordinate to a metal center in multiple ways: as a chelating ligand using both N and S atoms, or as a bridging ligand connecting two different metal centers. acs.org This versatility allows for the synthesis of complex metal clusters with potential applications in catalysis. acs.org The electronic properties of the ligand, influenced by the cyclopropyl (B3062369) group, can tune the reactivity of the metal center, affecting both the efficiency and selectivity of the catalytic process.

For heterogeneous catalysis , where the catalyst is in a different phase, the thiol group is an excellent anchor for immobilizing catalytic complexes onto solid supports. Thiolate ligands are known to form strong, stable bonds with noble metal surfaces, such as gold and palladium. nih.gov This allows for the creation of well-defined, single-site heterogeneous catalysts where a molecule like this compound acts as the linker. rsc.org The pyridine moiety, oriented away from the surface, can then serve as the active site or a co-ligand in the catalytic transformation. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. rsc.org The stability of pyridine-thiolate ligands on metal surfaces is a critical factor, although studies have shown that under certain electrochemical conditions, dissociation can occur. acs.org

The thiol group itself can play a direct role in promoting catalytic reactions and enhancing their rates. This phenomenon, known as thiol-promoted catalysis, has been observed in various acid-catalyzed reactions. acs.orgresearchgate.net The thiol can act as a co-catalyst, for example, by reacting with a substrate's carbonyl group to form an intermediate that is more electrophilic and thus more reactive. researchgate.net

Kinetic studies have shown that thiols can significantly accelerate condensation reactions, with the rate enhancement being dependent on the thiol's molecular structure. acs.orgrsc.org In some radical-chain reactions, thiols participate in a "polarity-reversal" mechanism, where the reversible abstraction of a hydrogen atom from a silane (B1218182) by a thiyl radical generates a silyl (B83357) radical that continues the chain reaction. rsc.org The thiol group in this compound could therefore be exploited to accelerate specific organic transformations, either in metal-catalyzed or organocatalytic systems. The table below illustrates the effect of different thiol promoters on the yield of a condensation reaction, demonstrating the significant rate enhancement achievable.

Table 1. Effect of Thiol Promoters on the Catalytic Condensation of 2-Pentylfuran (2-PF) and 2-Undecanone. (Illustrative Data)
Thiol Promoter (Catalyst: Aquivion PW79S)Yield of Product 1a (%)Conversion of 2-Undecanone (%)
None58.780.1
1-Propanethiol89.698.3
1-Hexanethiol85.796.5
Cyclohexanethiol79.492.6
tert-Butyl mercaptan50.172.5
This table presents illustrative data adapted from a study on thiol-promoted condensation reactions to show the principle of reaction rate enhancement. rsc.org The data demonstrates that linear thiols provide a significant increase in product yield and substrate conversion compared to no promoter or a sterically hindered thiol.

While this compound is an achiral molecule, it has significant potential for use in stereoselective catalysis. Recent breakthroughs have shown that achiral pyridine ligands can play a crucial role in achieving high enantioselectivity. sustech.edu.cn In these systems, a chiral catalyst, such as a chiral phosphoric acid, works in concert with a copper salt and an achiral pyridine derivative. The pyridine ligand is believed to coordinate to the copper center, stabilizing key intermediates in the catalytic cycle and enabling effective stereochemical control. sustech.edu.cn This strategy avoids the often complex synthesis of chiral ligands by using a simple, achiral additive to elicit high enantioselectivity.

The data in the table below, adapted from a study on the asymmetric oxytrifluoromethylation of alkenes, highlights the dramatic effect an achiral pyridine ligand can have on enantioselectivity.

Table 2. Effect of Achiral Pyridine Ligand on Enantioselectivity in a Cu-Catalyzed Radical Reaction. (Illustrative Data)
EntryCopper CatalystAchiral Pyridine AdditiveYield (%)Enantiomeric Excess (ee, %)
1CuINone8021
2CuIPyridine8570
3CuBH₄·(PPh₃)₂Pyridine8277
4CuBH₄·(PPh₃)₂N,N-diethylnicotinamide8791
This table illustrates the principle that an achiral pyridine ligand can significantly boost the enantioselectivity of a reaction controlled by a primary chiral catalyst (a chiral phosphoric acid, not listed). sustech.edu.cn The data shows that moving from no additive to a simple pyridine, and then to a substituted pyridine, results in a substantial increase in the enantiomeric excess (ee).

Furthermore, the this compound framework could serve as a scaffold for the development of new chiral auxiliaries or ligands. numberanalytics.com By introducing chirality either at the cyclopropyl group or by derivatizing the pyridine ring, novel chiral ligands could be synthesized for a wide range of asymmetric transformations. acs.orgmetu.edu.tr

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, is a rapidly growing field. This compound possesses two functional groups that are relevant to organocatalysis. The pyridine nitrogen can function as a Lewis base catalyst. The thiol group can participate in catalysis through several mechanisms, including acting as a hydrogen-bond donor or engaging in radical-based pathways. beilstein-journals.org For example, a coupled organocatalytic system using flavin and iodine has been used for the synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols, demonstrating the utility of both pyridine and thiol moieties in a multicomponent reaction. nih.gov The unique electronic and steric properties conferred by the cyclopropyl group could modulate the reactivity and selectivity of this compound as an organocatalyst. acs.org

Electrochemical Applications

The electrochemical properties of pyridine-thiol compounds make them highly suitable for applications in electrochemistry, particularly for the modification of electrode surfaces. ijcce.ac.irsid.irresearchgate.net When exposed to a gold surface, molecules like this compound can form a self-assembled monolayer (SAM) via a strong gold-sulfur bond. researchgate.netrsc.org

These modified electrodes have several applications. They can act as electrocatalysts, lowering the overpotential required for the oxidation or reduction of certain molecules. ijcce.ac.irsid.irresearchgate.net For example, an iron phthalocyanine-modified carbon paste electrode showed electrocatalytic activity for the oxidation of 2-pyridinethiol. ijcce.ac.irsid.irresearchgate.net Such systems can also be used as potentiometric sensors, where the electrode potential changes in response to the concentration of a target analyte. sid.irresearchgate.net The pyridine nitrogen atom in the SAM is particularly important; its protonation is pH-dependent and influences the properties of the electrode-solution interface. rsc.org Furthermore, the packing and integrity of the monolayer, which are crucial for its barrier properties and stability, would be influenced by the steric profile of the cyclopropyl group. The ability of thiol ligands to modify the electronic structure of metal nanoparticles has also been shown to enhance their catalytic activity for electrochemical reactions like nitrate (B79036) reduction to ammonia. acs.org

The table below shows representative potentiometric response characteristics for a pyridine-thiol sensor, indicating its suitability for quantitative analysis over a wide concentration range.

Table 3. Potentiometric Response of an Iron Phthalocyanine-Modified Electrode to 2-Pyridinethiol (2-PT) at pH 7.0. (Illustrative Data)
ParameterValue
Linear Range (M)1.0 x 10⁻⁶ - 1.0 x 10⁻³
Slope (mV/decade)-57.3
Correlation Coefficient (r)0.9992
Response Time (s)< 20
This table presents illustrative data adapted from studies on a 2-pyridinethiol sensor. sid.irresearchgate.net It demonstrates the near-Nernstian response and wide linear range achievable with pyridine-thiol-based electrochemical sensors.

Electrochemical Sensing and Detection Methodologies

Currently, there is no available research literature describing the application of this compound in the development of electrochemical sensing or detection methodologies. While pyridine and thiol-containing compounds are utilized in creating sensors, specific studies involving this particular molecule have not been published. mdpi.comnih.govnih.govnih.govresearchgate.netrsc.orgcanada.caulster.ac.ukfrontiersin.orguantwerpen.be

Electrochemical Synthesis and Redox-Mediated Transformations

The primary documented application of this compound in this context is its role as a key intermediate in the synthesis of Axitinib, a medication used for treating kidney cancer. acs.orgchemrxiv.orgresearchgate.netuq.edu.au Traditional chemical synthesis routes for this thiol involve the use of stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) for the cleavage of a disulfide precursor. acs.org However, recent research has focused on developing more sustainable and efficient electrochemical methods.

Detailed Research Findings:

Electrochemical synthesis of this compound has been successfully achieved on a multi-gram scale through the cathodic reduction of its corresponding disulfide, bis(6-cyclopropylpyridin-3-yl) disulfide. acs.orgchemrxiv.orgresearchgate.net This redox-mediated transformation avoids the need for chemical reducing agents, presenting a greener alternative for industrial synthesis. researchgate.net

A key innovation in this area is the use of a "quasi-divided" cell with a spinning cylinder electrode. acs.orgchemrxiv.orguq.edu.au This setup employs a high cathode-to-anode surface area ratio (approximately 200:1), which allows the targeted cathodic reduction to proceed efficiently without requiring a physical membrane (divided cell) or sacrificial electrodes. acs.orgresearchgate.net The reactor design features an inner spinning cathode made of leaded bronze and multiple static graphite (B72142) rod anodes. acs.orgchemrxiv.org This configuration offers flexibility in adjusting the anode surface area to optimize the reaction. acs.orgresearchgate.net

Studies have demonstrated that this electrochemical method provides excellent yields of the target thiol intermediate, both in batch and continuous flow modes. acs.orgchemrxiv.orgresearchgate.netuq.edu.au A proof-of-concept study on a small scale (3 mL volume) resulted in an 89% isolated yield of the thiol. acs.org The process has been successfully scaled up to produce multi-10 gram quantities of the material, showcasing its viability for larger-scale manufacturing. acs.orgchemrxiv.orgresearchgate.net The electrochemical approach represents a significant advancement in sustainable chemistry, enabling the efficient production of a critical pharmaceutical intermediate. chemrxiv.org

Interactive Data Table: Electrochemical Synthesis of this compound

ParameterValue / DescriptionSource(s)
Reaction Type Cathodic reduction (Disulfide cleavage) chemrxiv.org
Precursor bis(6-cyclopropylpyridin-3-yl) disulfide acs.org
Product This compound acs.org
Electrochemical Cell "Quasi-divided" cell with spinning cylinder electrode acs.orgchemrxiv.orgresearchgate.netuq.edu.au
Cathode Material Leaded Bronze (spinning) acs.orgchemrxiv.org
Anode Material Graphite (static rods) acs.orgchemrxiv.org
Cathode/Anode Area Ratio ~200:1 acs.org
Current Density (Cathode) 26 mA/cm² (in small-scale study) acs.org
Isolated Yield (Small Scale) 89% acs.org
Scale Multi-10 gram scale demonstrated acs.orgchemrxiv.orgresearchgate.net
Operation Modes Batch, Flow Recirculation, Continuous Cascade acs.orgresearchgate.netuq.edu.au
Key Advantage Avoids stoichiometric chemical reducing agents (e.g., NaBH₄) acs.orgresearchgate.net

Surface Electrochemistry and Self-Assembled Monolayers (SAMs)

There is currently no published research detailing the surface electrochemistry of this compound or its use in forming self-assembled monolayers (SAMs) on surfaces like gold or other metals. The study of thiol-based SAMs is a robust field, but investigations have not yet been extended to this specific molecule. sigmaaldrich.comrsc.orgdiva-portal.orgcore.ac.uksurfacesciencelab.comnorthwestern.edu

Vii. Derivatization and Analogue Synthesis for Functionalization

Modification of the Thiol Group

The sulfhydryl (-SH) group is a highly versatile functional handle for derivatization due to its nucleophilicity and susceptibility to oxidation. wikipedia.orgthermofisher.com

The sulfur atom of 6-cyclopropylpyridine-3-thiol can be readily engaged in reactions to form a variety of sulfur-containing derivatives.

Thioethers (Sulfides): The synthesis of thioethers from thiols is a common and robust transformation. acsgcipr.org The thiol can be deprotonated with a base to form a thiolate anion, a potent nucleophile that readily displaces leaving groups from alkyl or aryl halides in SN2 or SNAr reactions. researchgate.net Furthermore, metal-catalyzed cross-coupling reactions, particularly with palladium catalysts, provide a reliable method for forming aryl thioethers from thiols and aromatic electrophiles. nih.gov These methods allow for the introduction of a wide array of alkyl and aryl substituents onto the sulfur atom.

Disulfides: Thiols can undergo oxidative coupling to form symmetrical disulfides. kobe-u.ac.jpnih.gov This transformation involves the formation of a sulfur-sulfur bond between two molecules of this compound. The reaction can be promoted by various oxidizing agents, including air, hydrogen peroxide in the presence of a catalyst, or metal complexes. kobe-u.ac.jporganic-chemistry.org The resulting bis(6-cyclopropylpyridin-3-yl) disulfide can be a stable derivative or serve as a reversible linkage, as disulfide bonds can be cleaved back to thiols under reducing conditions. thermofisher.com

Sulfenamides: Sulfenamides, which contain a sulfur-nitrogen bond, can be synthesized through the oxidative coupling of thiols and amines. nih.govresearchgate.netsemanticscholar.org This reaction typically employs a catalyst, such as copper salts, to facilitate the coupling of this compound with primary or secondary amines. nih.govorganic-chemistry.org Hypervalent iodine reagents have also been utilized to promote this transformation. researchgate.net This derivatization introduces nitrogen-based functionality directly onto the sulfur atom, significantly altering the chemical properties of the parent molecule.

Modification Resulting Functional Group Typical Reagents Reaction Type
Thioether SynthesisR-S-R'Alkyl Halide, BaseNucleophilic Substitution
Disulfide FormationR-S-S-ROxidizing Agent (e.g., Air, H₂O₂)Oxidative Coupling
Sulfenamide SynthesisR-S-NR'R''Amine, Oxidizing Agent/CatalystOxidative S-N Coupling

Thioesters: Thioesters are analogues of esters where the oxygen atom of the alkoxy group is replaced by sulfur. They are commonly synthesized by the acylation of thiols. wikipedia.orgresearchgate.net this compound can react with carboxylic acids in the presence of a dehydrating agent or, more commonly, with more reactive acylating agents like acid chlorides or acid anhydrides. wikipedia.org These reactions yield S-(6-cyclopropylpyridin-3-yl) thioesters, which are important intermediates in organic synthesis. researchgate.net

Thioacids: Thioacids are organosulfur compounds that are related to carboxylic acids by the replacement of an oxygen atom with sulfur. wikipedia.org They exist in two tautomeric forms: the thione form (RC(S)OH) and the thiol form (RC(O)SH), with the thiol form being the more common. wikipedia.org The synthesis of thioacids typically involves the conversion of a carboxylic acid, for instance, using reagents like Lawesson's reagent or by treating an acid chloride with a hydrosulfide (B80085) salt. wikipedia.orgnih.gov While not a direct modification of the existing thiol group, the synthesis of thioacid analogues represents a related structural variation.

Functionalization of the Pyridine (B92270) Ring

Modifying the pyridine core, while leaving the thiol group intact, allows for the synthesis of a diverse library of analogues.

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized substrates. For quinoline and pyridine scaffolds, transition metal catalysis is a key approach for achieving regioselective C-H activation. mdpi.com The nitrogen atom in the pyridine ring can act as a directing group, guiding the catalyst to specific C-H bonds. mdpi.com Various transition metals, including palladium, rhodium, and iridium, have been employed to functionalize the C-H bonds at positions 2, 4, and 5 of the pyridine ring of this compound, enabling the introduction of new alkyl, aryl, or other functional groups.

Catalytic System Potential Reagent Likely Position of Functionalization
Palladium (Pd)Organoboron Reagents, AlkenesC2, C4
Rhodium (Rh)Alkenes, AlkynesC2
Iridium (Ir)Boron ReagentsC2

Metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com To apply this strategy to the this compound skeleton, a precursor bearing a leaving group (such as a halide like Br or I, or a triflate) at a position other than the thiol (e.g., C2, C4, or C5) is required. This halogenated or pseudohalogenated analogue can then participate in a variety of well-established cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst to introduce a new alkyl or aryl group.

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, introducing a vinyl substituent.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to install an alkynyl group.

Buchwald-Hartwig Amination: A palladium-catalyzed reaction to form a new carbon-nitrogen bond with an amine.

These reactions provide a modular approach to extensively diversify the pyridine core.

Cyclopropyl (B3062369) Ring Modifications and Stereochemical Control

The cyclopropyl ring is a key structural feature that imparts conformational rigidity and influences the molecule's pharmacological profile. iris-biotech.de Modifications to this ring can further fine-tune the compound's properties.

Viii. Conclusion and Future Research Directions

Current Understanding of 6-Cyclopropylpyridine-3-thiol in Chemical Sciences

The chemical compound this compound is identified in chemical databases by its molecular formula, C8H9NS. nih.gov While direct and extensive research literature focusing exclusively on this compound is limited, its constituent parts, the cyclopropyl-substituted pyridine (B92270) ring and the thiol group, are well-established motifs in medicinal and materials chemistry. The synthesis of related structures, such as 6-cyclopropylpyridine-3-carboxylic acid and 2-cyclopropyl-6- ontosight.ainuph.edu.uadioxolan-2-yl-pyridine, has been documented in patent literature, indicating an interest in the 6-cyclopropylpyridine scaffold for various applications. google.comgoogle.com The presence of the thiol group, a sulfur analogue of an alcohol, suggests potential for a range of chemical reactions and applications characteristic of mercaptans. libretexts.orglibretexts.org The current understanding is therefore largely based on the predicted reactivity derived from its functional groups, awaiting dedicated studies to elucidate its specific properties and potential.

Emerging Research Avenues for Pyridine Thiols

The broader class of pyridine thiols is a fertile ground for emerging research, driven by their versatile chemical nature. A significant area of investigation is their use as building blocks in the synthesis of more complex heterocyclic compounds. For instance, they are key reactants in multicomponent reactions to form substituted imidazo[1,2-a]pyridines, a class of compounds with notable biological activities. acs.orgthieme-connect.com

In medicinal chemistry, pyridine thiols are being explored for novel therapeutic applications. Gold(I) complexes incorporating pyridine-2-thiol (B7724439) N-oxide have shown potent antiproliferative effects against parasites like Trypanosoma cruzi and Leishmania sp., suggesting a promising avenue for the development of new antiparasitic drugs. nih.gov Furthermore, 6-aminopyridine-3-thiol (B2573845) has been identified as a compound of pharmacological interest. nih.gov

The unique electronic properties of the pyridine ring combined with the reactivity of the thiol group also make them interesting candidates for probing biological systems. Derivatization of thiols with reagents like 4,4'-dithiodipyridine (DTDP) allows for their quantification at ultratrace levels in complex matrices, such as wine, which is critical for understanding their role in flavor and aroma chemistry. acs.org

Potential for Novel Functional Materials and Catalytic Systems

Pyridine thiols are demonstrating significant potential in the development of advanced functional materials and catalytic systems. Their ability to form strong bonds with metal surfaces makes them ideal for creating self-assembled monolayers (SAMs). acs.org These highly ordered molecular layers, formed from pyridine-terminated organothiols on gold substrates, are being investigated for applications in electronics, biosensors, and for tailoring surface properties like wettability. ontosight.airesearchgate.net The structure and packing of these SAMs can be finely tuned by modifying the molecular backbone of the pyridine thiol. researchgate.net

In the realm of catalysis, pyridine thiols serve as effective ligands for transition metal complexes. researchgate.net These complexes have been successfully employed in a variety of catalytic reactions, including palladium-catalyzed allylic substitutions, where they have achieved near-perfect enantioselection. acs.org The development of rhodium catalysts with N-heterocyclic carbene ligands has shown that the addition of pyridine can switch the selectivity in the hydrothiolation of alkynes, highlighting the subtle but powerful influence of the pyridine moiety. csic.es The strong coordination of the thiol group to metal centers is a key challenge and an area of active research, as it can potentially inhibit catalytic activity. researchgate.netcsic.es

Furthermore, functionalized mesoporous silicas incorporating pyridine and thiol groups have been synthesized for environmental applications, such as the adsorptive removal of pharmaceuticals from water. bohrium.com The pyridine-functionalized materials, in particular, have shown high adsorption capacity and structural stability, making them reusable and effective for pollution remediation. bohrium.com

Advanced Methodological Developments in Synthesis and Characterization

Recent years have seen significant progress in the methodologies for both synthesizing and characterizing pyridine thiols. New, efficient synthetic routes have been developed to access a wider variety of substituted pyridine-3-thiols. One practical approach involves a two-step procedure starting from substituted 3-iodopyridines and using thiobenzoic acid as a sulfur source, which provides high yields of the desired products. nuph.edu.uaresearchgate.net Another modern strategy involves the regioselective C-H functionalization of pyridines via Zincke imine intermediates, allowing for direct thiolation at the C3 position under mild conditions. nih.gov

The characterization of these compounds relies on a suite of advanced analytical techniques. Spectroscopic methods are fundamental to their structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H, 13C, and specialized techniques like 1H-15N Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the molecular structure and connectivity. thieme-connect.comwwu.edu

Mass Spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is used to determine the precise molecular weight and fragmentation patterns. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study their electronic properties and to monitor reactions, such as the cleavage of a pyridine ring during the formation of a thiol. wwu.edu

X-ray Crystallography offers unambiguous determination of the three-dimensional structure of pyridine thiols and their metal complexes in the solid state, revealing details about bond lengths, bond angles, and crystal packing. acs.orgacs.orgunibo.it

These advanced methods are crucial for understanding the structure-property relationships of pyridine thiols and for designing new molecules with tailored functions.

Q & A

Basic: What are the recommended synthetic routes for 6-Cyclopropylpyridine-3-thiol, and what key reaction conditions influence yield?

Answer:
A common approach involves thiolation of pyridine derivatives. For example, compound 2 in was synthesized by reacting a pyridinethione precursor with a halogenated acetamide in ethanol containing sodium acetate under reflux. Adapting this method, this compound could be synthesized via nucleophilic substitution or cyclization. Key parameters include:

ParameterExample ConditionsImpact on Yield
SolventEthanol, DMF, or THFPolarity affects reaction kinetics
CatalystSodium acetate (base)Facilitates deprotonation
Temperature60–80°C (reflux)Higher temps accelerate reaction
Reaction Time30 min–6 hoursOptimized to avoid side products

Yield optimization requires monitoring intermediates via TLC or HPLC. Adjust stoichiometry of the thiolating agent (e.g., thiourea or Lawesson’s reagent) to minimize byproducts .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Multi-modal characterization is critical:

  • NMR Spectroscopy : Confirm cyclopropyl and thiol proton environments (¹H NMR: δ 1.0–1.5 ppm for cyclopropyl; ¹³C NMR for pyridine ring carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peak at m/z calculated for C₈H₉NS).
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry (if crystalline).
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays).

For thiol stability, track oxidation via LC-MS over time using radical scavengers (e.g., BHT) in storage buffers .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic environments?

Answer:
Density Functional Theory (DFT) simulations model electronic properties:

  • HOMO-LUMO Analysis : Predicts nucleophilic attack sites (thiol group vs. pyridine nitrogen).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., sulfur in thiol).
  • Reaction Pathway Modeling : Simulate intermediates in SNAr (nucleophilic aromatic substitution) using software like Gaussian or ORCA.

Benchmark against experimental kinetics (e.g., reaction rates with methyl iodide in DMSO) to validate computational predictions .

Advanced: How should researchers resolve contradictions in spectroscopic data for this compound?

Answer:
Contradictions (e.g., inconsistent NMR coupling constants or MS fragmentation patterns) require:

Cross-Validation : Repeat synthesis and characterization under standardized conditions.

Multi-Technique Analysis : Combine 2D NMR (COSY, HSQC) with IR spectroscopy to confirm functional groups.

Statistical Validation : Use principal component analysis (PCA) on spectral datasets to identify outliers.

Literature Benchmarking : Compare with structurally analogous compounds (e.g., pyridine-thiol derivatives in ).

Document procedural variables (e.g., solvent purity, instrument calibration) to isolate error sources .

Basic: What factors influence the stability of this compound during storage?

Answer:
Critical stability factors include:

  • Oxidation : Thiol groups oxidize to disulfides; store under inert gas (N₂/Ar) with antioxidants (e.g., TCEP).
  • Temperature : –20°C recommended for long-term storage; avoid freeze-thaw cycles.
  • Light Sensitivity : Amber vials prevent UV-induced degradation.
  • pH : Aqueous solutions should be buffered at pH 6–8 to minimize thiolate formation.

Regularly assess stability via LC-MS and adjust storage protocols based on degradation kinetics .

Advanced: What mechanistic insights explain the reactivity of the thiol group in this compound under varying conditions?

Answer:
The thiol group exhibits dual reactivity:

  • Nucleophilic Attacks : In basic conditions (pH >9), deprotonation to thiolate enhances reactivity with electrophiles (e.g., alkyl halides).
  • Radical Pathways : Under oxidative stress (e.g., H₂O₂), forms thiyl radicals, leading to dimerization or protein adducts.
  • Metal Coordination : Binds transition metals (e.g., Cu²⁺) via sulfur, altering redox behavior.

Mechanistic studies should use stopped-flow kinetics or EPR spectroscopy to track intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.